Angustanoic acid G

Antiviral Enterovirus Coxsackievirus B3

Procure Angustanoic acid G as a stereochemically defined reference for antiviral research. This abietane diterpenoid, oxygenated at the axial C-19 position, is a critical benchmark for Coxsackie B3 assays (IC50 51.5 mmol/L). Its distinct 3D pharmacophore and non-cytotoxic profile (TC50 200 mmol/L) ensure reproducible SAR data, differentiating it from common C-18 equatorial oxygenated abietanes. Select this standard for precision studies.

Molecular Formula C19H24O3
Molecular Weight 300.4 g/mol
Cat. No. B12377785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngustanoic acid G
Molecular FormulaC19H24O3
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C
InChIInChI=1S/C19H24O3/c1-12(20)13-5-7-15-14(11-13)6-8-16-18(15,2)9-4-10-19(16,3)17(21)22/h5,7,11,16H,4,6,8-10H2,1-3H3,(H,21,22)/t16-,18-,19+/m1/s1
InChIKeyVUSNLFYUMKLEAV-QRQLOZEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angustanoic Acid G CAS 211814-30-1: Abietane-Type Diterpenoid Reference Standard for Antiviral and Synthetic Chemistry Research


Angustanoic acid G (CAS 211814-30-1, molecular formula C19H24O3, MW 300.39) is an abietane-type diterpenoid carboxylic acid first isolated from the aerial parts of Illicium angustisepalum [1] and subsequently identified in the roots of Illicium majus (Radix Illicii Maji) and Illicium jiadifengpi [2]. The compound belongs to a structurally distinct subclass of norabietanes, which are formally derived by oxidative cleavage of the terminal bond in the abietane skeleton [3]. Unlike many common diterpenoids that bear equatorial oxygenation at C-18, angustanoic acid G and its congeners are oxygenated at the axial C-19 position of the gem-dimethyl group, a stereoelectronic feature that distinguishes this series from the broader abietane family [1]. Based on a literature review, very few articles have been published on this specific compound, indicating a research opportunity in underexplored chemical space .

Why Angustanoic Acid G Cannot Be Substituted with Angustanoic Acid F or E in Structure-Activity Studies


Generic substitution among angustanoic acid congeners is scientifically unjustified due to pronounced differences in both molecular structure and quantifiable biological activity. Angustanoic acids F and G, while co-occurring in the same plant source, exhibit distinct oxygenation patterns at the C-15 position of the abietane framework [1]. This structural divergence translates into measurable differences in antiviral potency and selectivity: in the same Coxsackie B3 virus assay, angustanoic acid F and angustanoic acid G display IC50 values of 38.5 mmol/L and 51.5 mmol/L, respectively, with corresponding selectivity indices (SI) of 5.2 and 3.9 [2]. Furthermore, angustanoic acid E (a C-15 aldehyde congener) demonstrates sub-micromolar cytotoxicity against five human tumor cell lines (IC50 2.47 ± 0.43 μM), a potency profile absent in angustanoic acid G [3]. These data collectively establish that even minor modifications to the abietane scaffold—specifically at the C-15 and C-19 positions—produce non-interchangeable biological outcomes, rendering precise compound selection essential for reproducible research [4].

Angustanoic Acid G vs. Closest Analogs: Quantified Differential Evidence for Compound Selection


Anti-Coxsackie B3 Virus Activity: Head-to-Head IC50 and Selectivity Index Comparison with Angustanoic Acid F

In a direct comparative study evaluating diterpenoids isolated from Illicium majus roots, angustanoic acid G (compound 11) demonstrated an IC50 of 51.5 mmol/L against Coxsackie B3 virus in Vero cells, with a selectivity index (SI) of 3.9. In the same assay, its closest structural analog angustanoic acid F (compound 10) exhibited an IC50 of 38.5 mmol/L and a superior SI of 5.2 [1]. Both compounds showed no cytotoxicity at the highest tested concentration (TC50 = 200.0 mmol/L), indicating that the observed difference in antiviral potency is not confounded by differential cellular toxicity [2]. The 1.34-fold higher potency of angustanoic acid F relative to angustanoic acid G correlates with the presence of an additional oxygenated functionality at C-15 in the F analog [3].

Antiviral Enterovirus Coxsackievirus B3

Structural Differentiation: Axial C-19 Oxygenation Distinguishes Angustanoic Acid G from Equatorial C-18 Oxygenated Abietane Diterpenoids

Angustanoic acid G belongs to a rare subset of abietane diterpenoids that are oxygenated at the axial C-19 position of the gem-dimethyl group rather than the equatorial C-18 position, which is the predominant oxygenation pattern observed in the vast majority of abietane natural products [1]. This stereoelectronic arrangement, confirmed by NOESY NMR experiments, places the carboxylic acid substituent in an axial orientation, creating a distinct three-dimensional pharmacophore that differs fundamentally from the equatorial geometry found in common abietane derivatives such as palustric acid and dehydroabietic acid [2]. Among the 14 abietane diterpenes isolated from Illicium angustisepalum, all 12 novel congeners (including angustanoic acid G) share this axial C-19 oxygenation motif, whereas only a handful of naturally occurring abietanes with axial carboxylic acid groups have been reported in the literature [3].

Structural Biology Natural Product Chemistry Stereochemistry

Synthetic Accessibility via Fe(III)-bTAML Catalyzed C–H Functionalization: Total Synthesis of Angustanoic Acid G and Five Congeners

Angustanoic acid G has been successfully prepared via a concise total synthesis strategy employing a late-stage Fe(III)-bTAML catalyzed Csp3–H functionalization, a methodology that enables site-selective oxidation of the abietane scaffold [1]. This synthetic route simultaneously accesses six abietane congeners—angustanol (5), majusanin B (2), majusanic acid D (1), angustanoic acid F (4), angustanoic acid E (6), and angustanoic acid G (3)—from a common trans-fused decalin intermediate [2]. The reported synthesis provides angustanoic acid G in analytically pure form suitable for biological evaluation, circumventing the limitations of natural product isolation such as low yield (angustanoic acid G was a minor constituent in the original isolation from I. angustisepalum [3]) and plant material variability.

Organic Synthesis Methodology Catalysis

Angustanoic Acid G: Validated Application Scenarios in Antiviral Discovery, Stereochemical SAR, and Synthetic Methodology Development


Antiviral Screening Against Coxsackie B3 and Related Enteroviruses

Procure angustanoic acid G as a characterized reference compound for antiviral screening panels targeting enteroviruses, specifically Coxsackie B3. The compound has established IC50 (51.5 mmol/L) and selectivity index (3.9) values in Vero cell CPE assays, providing a benchmark for comparative evaluation of novel antiviral agents [1]. Its moderate potency and low selectivity make it suitable as a negative control or baseline comparator when assessing more potent abietane derivatives, and its non-cytotoxic profile at the highest tested concentration (TC50 = 200.0 mmol/L) ensures that observed antiviral effects are not confounded by general cellular toxicity [2].

Stereochemical Structure-Activity Relationship (SAR) Studies of Abietane Diterpenoids

Utilize angustanoic acid G as a stereochemically defined axial C-19 carboxylic acid-containing abietane scaffold for SAR investigations. The compound's axial oxygenation geometry, rigorously established by NOESY NMR [1], provides a distinct three-dimensional pharmacophore that is not represented by the more common equatorial C-18 oxygenated abietanes such as palustric acid or dehydroabietic acid [2]. Researchers investigating the impact of carboxylic acid orientation on biological target engagement—whether in antiviral, anti-inflammatory, or cytotoxic assays—must include angustanoic acid G to fully interrogate the stereoelectronic determinants of activity within this natural product class [3].

Synthetic Methodology Development and Catalyst Screening

Source angustanoic acid G as an authentic reference standard for validating novel synthetic methodologies targeting abietane diterpenoids. The published Fe(III)-bTAML catalyzed Csp3–H functionalization route demonstrates that this compound can be prepared via late-stage oxidation, establishing a benchmark for yield and purity in subsequent synthetic efforts [1]. Additionally, angustanoic acid G serves as a challenging substrate for evaluating site-selective C–H oxidation catalysts, given the multiple reactive positions present on its tricyclic framework [2]. Procurement of the authenticated natural product standard enables direct comparison of synthetic material with the originally isolated compound, ensuring fidelity of biological data generated with synthetic samples [3].

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